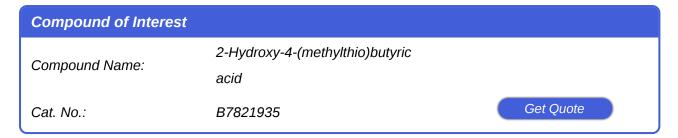


# 2-Hydroxy-4-(methylthio)butyric acid chemical properties

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An In-depth Technical Guide to the Chemical Properties of **2-Hydroxy-4-(methylthio)butyric Acid** 

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Hydroxy-4-(methylthio)butyric acid** (HMTBA), also known as methionine hydroxy analog, is an organic compound and a key precursor to the essential amino acid L-methionine.[1][2][3] With the chemical formula C5H10O3S, HMTBA is structurally similar to methionine, with the  $\alpha$ -amino group replaced by a hydroxyl group.[1] It is widely utilized as a nutritional supplement in animal feed, particularly for poultry and dairy cows, as a cost-effective source of methionine.[2] [4][5] This document provides a comprehensive overview of the chemical properties, analytical methodologies, and biochemical conversion of HMTBA.

## **Chemical and Physical Properties**

HMTBA is a chiral molecule and typically exists as a racemic mixture of D- and L-isomers.[5] It is commercially available as a viscous, light brown to brown liquid, which is often an aqueous solution, or as a white solid.[1][6] The compound is an organosulfide, an alcohol, and a carboxylic acid.[6]

### **Quantitative Data Summary**



The following table summarizes the key quantitative properties of **2-Hydroxy-4-** (methylthio)butyric acid.

Property	Value	Source(s)
Molecular Formula	C5H10O3S	[7][8][9][10][11]
Molecular Weight	150.20 g/mol	[7][12][13][14]
рКа	3.67 ± 0.10 (Predicted)	[6][7][15]
Density	1.22 - 1.3 g/cm <sup>3</sup>	[6][7][8][9][12]
Boiling Point	316.5 °C at 760 mmHg	[8][11][12]
Melting Point	250 °C	[12]
Flash Point	145.2 °C	[8][11][12]
Refractive Index	1.529	[11][12]
Solubility	Soluble in water and DMSO.	[7][9][14][16]

## **Chemical Structure**

HMTBA possesses a chiral center at the second carbon, leading to two enantiomers: (R)-HMTBA and (S)-HMTBA.

Figure 1: Chemical structures of (R)- and (S)-HMTBA.

# Experimental Protocols Synthesis of 2-Hydroxy-4-(methylthio)butyric Acid

A common industrial synthesis method involves the reaction of acrolein with methyl mercaptan, followed by the formation and subsequent hydrolysis of a cyanohydrin.[1] An alternative laboratory-scale synthesis can be achieved through the free radical addition of methyl mercaptan to 2-hydroxy-3-butenoic acid, initiated by ultraviolet light.[17]

A general procedure for the synthesis of a related ester, methyl 2-hydroxy-4-(methylthio)butanoate, involves reacting methyl 2-hydroxy-3-butenoate with methyl mercaptan under pressure and elevated temperature, which can then be hydrolyzed to HMTBA.[17]



# Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

A sensitive and selective method for the quantification of HMTBA in biological matrices involves reversed-phase HPLC coupled with electrospray ionization mass spectrometry (ESI-MS).[2][18]

Objective: To determine the concentration of HMTBA in a given sample.

#### Materials:

- HPLC system with a C18 reversed-phase column
- Mass spectrometer with an ESI source
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) or Formic acid
- HMTBA standard
- Sample for analysis (e.g., bovine serum)[2]

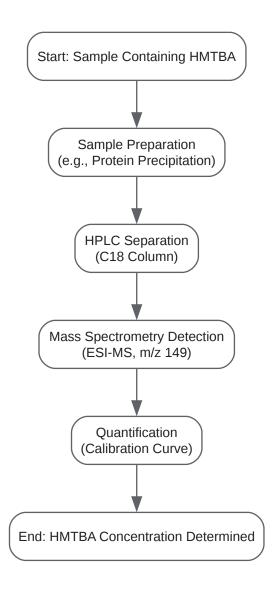
#### Procedure:

- Sample Preparation:
  - For serum samples, perform a protein precipitation step using a suitable organic solvent (e.g., acetonitrile).
  - Centrifuge the sample to pellet the precipitated proteins.
  - Collect the supernatant and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in a known volume of the mobile phase.[18]
- Mobile Phase Preparation:



- Prepare a mobile phase consisting of an aqueous component and an organic component, both containing a small percentage of an acid for better peak shape. For example, 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[18] For MS compatibility, formic acid is preferred over phosphoric acid.[19][20]
- Chromatographic Conditions:
  - Column: C18 reversed-phase column
  - Mobile Phase: A gradient can be employed, for instance, starting with 100% Solvent A and gradually increasing the proportion of Solvent B.[18]
  - Flow Rate: 1.0 mL/min[18]
  - Injection Volume: 10-20 μL
  - Detection: ESI-MS in negative ion mode, monitoring for the HMTBA anion at m/z 149.[18]
- Quantification:
  - Prepare a calibration curve using known concentrations of the HMTBA standard.
  - Analyze the prepared sample under the same conditions.
  - Determine the concentration of HMTBA in the sample by comparing its peak area to the calibration curve.





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Figure 2: Experimental workflow for HPLC-MS analysis of HMTBA.

## **Biochemical Signaling Pathway**

In animal physiology, both D- and L-isomers of HMTBA are converted to L-methionine, which can then be utilized for protein synthesis and other metabolic functions.[2][21] This conversion is a stereospecific two-step enzymatic process primarily occurring in the liver and kidneys.[21] [22]

 Oxidation: The D- and L-isomers of HMTBA are oxidized to an intermediate, 2-keto-4-(methylthio)butyric acid (KMTB), by two different enzymes.



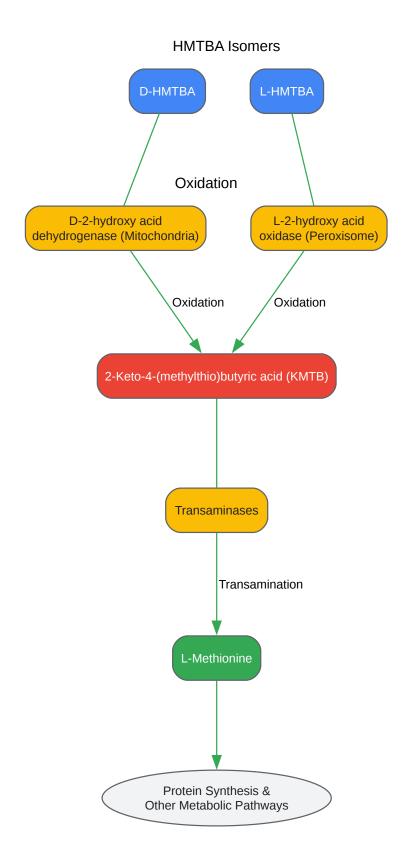




- L-HMTBA is a substrate for L-2-hydroxy acid oxidase, a flavoenzyme located in peroxisomes.[21]
- D-HMTBA is oxidized by the mitochondrial enzyme D-2-hydroxy acid dehydrogenase.[21]
- Transamination: The resulting KMTB is then transaminated by various transaminases, using other amino acids as amine group donors, to form L-methionine.[22]

This dual enzymatic system allows for the efficient conversion of the racemic HMTBA mixture to the biologically active L-methionine.[21]





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**Figure 3:** Metabolic pathway of HMTBA to L-Methionine.



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